An In-depth Technical Guide to 4-Fluoro-3,3-dimethylindoline: A Novel Building Block in Medicinal Chemistry
An In-depth Technical Guide to 4-Fluoro-3,3-dimethylindoline: A Novel Building Block in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-Fluoro-3,3-dimethylindoline (CAS Number: 1384081-81-5), a fluorinated heterocyclic compound with significant potential as a building block in medicinal chemistry and drug discovery. Due to its recent emergence, publicly available data on this specific molecule is limited. This guide addresses this gap by combining known physicochemical properties with an expert analysis of its potential synthesis, characterization, and applications, drawing insights from the well-established roles of analogous fluorinated indoline scaffolds. We will explore the strategic importance of the fluorine and gem-dimethyl substituents on the indoline core and propose a conceptual framework for its utilization in the development of novel therapeutics.
Introduction: The Strategic Value of Fluorinated Indolines
The indoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of fluorine into organic molecules is a widely employed strategy to modulate their physicochemical and pharmacokinetic properties.[1] Fluorination can enhance metabolic stability, improve binding affinity to target proteins, and alter lipophilicity, thereby increasing the bioavailability and efficacy of drug candidates.[1]
4-Fluoro-3,3-dimethylindoline presents a unique combination of structural features:
-
The Indoline Core: A versatile scaffold for constructing a diverse range of therapeutic agents.
-
4-Fluoro Substitution: The fluorine atom at the 4-position of the benzene ring is expected to significantly influence the molecule's electronic properties, pKa, and metabolic stability.
-
3,3-Dimethyl Group: The gem-dimethyl substitution at the 3-position can provide steric hindrance, potentially influencing the molecule's conformation and metabolic fate.
This guide will delve into the technical aspects of 4-Fluoro-3,3-dimethylindoline, providing a foundational understanding for its potential in drug discovery programs.
Physicochemical and Safety Profile
While detailed experimental data is not extensively published, information from commercial suppliers provides a baseline understanding of the properties of 4-Fluoro-3,3-dimethylindoline.[2]
| Property | Value | Reference |
| CAS Number | 1384081-81-5 | |
| Molecular Formula | C10H12FN | |
| Molecular Weight | 165.21 g/mol | |
| Appearance | Pale-yellow to Yellow-brown Liquid | |
| Purity | ≥95% | [2] |
| Storage Temperature | 2-8 °C |
Safety Information:
-
Signal Word: Warning
-
Pictogram:
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H320 (Causes eye irritation), H335 (May cause respiratory irritation).
Conceptual Synthesis and Mechanistic Considerations
A potential retrosynthetic analysis is outlined below:
Caption: Retrosynthetic analysis of 4-Fluoro-3,3-dimethylindoline.
Proposed Synthetic Workflow:
A potential forward synthesis could involve the following key steps:
-
Nitration: Starting from a commercially available substituted fluorobenzene, a nitro group is introduced to direct subsequent reactions.
-
Nucleophilic Aromatic Substitution: The nitro-substituted aryl halide can then undergo nucleophilic aromatic substitution with an appropriate amine.
-
Reduction: The nitro group is reduced to an amine, setting the stage for the final cyclization.
-
Intramolecular Cyclization: An intramolecular cyclization, potentially via a palladium-catalyzed Buchwald-Hartwig amination, would form the indoline ring.
Caption: A conceptual workflow for the synthesis of 4-Fluoro-3,3-dimethylindoline.
Potential Applications in Drug Discovery
The 4-Fluoro-3,3-dimethylindoline scaffold holds promise as a valuable building block for the synthesis of novel drug candidates across various therapeutic areas. The strategic placement of the fluorine atom and the gem-dimethyl group can be leveraged to optimize drug-like properties.
4.1. Central Nervous System (CNS) Agents:
The indoline core is present in several CNS-active compounds. The introduction of fluorine can modulate lipophilicity, which is a critical parameter for blood-brain barrier penetration. Furthermore, the fluorine atom can block sites of metabolism, potentially increasing the half-life of a drug candidate.
4.2. Anticancer Agents:
Fluorinated compounds are prevalent in oncology.[3] The 4-fluoro-3,3-dimethylindoline scaffold could be elaborated to generate inhibitors of various cancer-related targets, such as kinases or protein-protein interactions. The gem-dimethyl group could impart a specific conformation that enhances binding to a target protein.
4.3. Antiviral and Antibacterial Agents:
The indoline nucleus is also found in various antimicrobial agents. The unique electronic properties conferred by the fluorine atom could be exploited to design novel inhibitors of viral or bacterial enzymes.
Analytical Characterization
A comprehensive analytical characterization is crucial to confirm the identity and purity of 4-Fluoro-3,3-dimethylindoline. The following techniques would be essential:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Would provide information on the number and connectivity of protons in the molecule.
-
¹³C NMR: Would reveal the carbon skeleton of the compound.
-
¹⁹F NMR: Is particularly important for confirming the presence and chemical environment of the fluorine atom. The chemical shift and coupling constants would be diagnostic.
-
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, confirming the molecular formula.
-
Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.
Conclusion and Future Outlook
4-Fluoro-3,3-dimethylindoline is a promising yet underexplored building block in medicinal chemistry. While specific literature on this compound is currently scarce, its structural features suggest significant potential for the development of novel therapeutic agents. The strategic incorporation of a fluorine atom and a gem-dimethyl group on the privileged indoline scaffold offers medicinal chemists a valuable tool to fine-tune the properties of drug candidates. Further research into the synthesis, reactivity, and biological evaluation of derivatives of 4-Fluoro-3,3-dimethylindoline is warranted and is anticipated to unlock its full potential in drug discovery. This technical guide serves as a foundational resource to stimulate and guide such future investigations.
References
-
Zauba Technologies. 4 Fluoro 3 Imports Under HS Code 29319090. Available from: [Link]
-
MDPI. (Z)-3-(Dicyanomethylene)-4-((5-fluoro-3,3-dimethyl-1-(3-phenylpropyl)-3H-indol-1-ium-2-yl) methylene)-2-(((E) - 5-fluoro-3,3-dimethyl-1-(3-phenylpropyl)indolin-2-ylidene) methyl) cyclobut-1-en-1-olate. Available from: [Link]
-
ResearchGate. Fluorine-containing indoles: Synthesis and biological activity | Request PDF. Available from: [Link]
- Google Patents. US3586719A - Process for preparing 4-fluoro-3-nitroaniline.
-
ResearchGate. The Synthesis of 3,3-Dimethyl-2-(1-aryl-1H-pyrazol-4-yl)-3H-indoles. Available from: [Link]
-
Quick Company. An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And Intermediates Thereof For Acoramidis Synthesis. Available from: [Link]
-
ResearchGate. 4,4-Difluoroproline as a Unique 19F NMR Probe of Proline Conformation. Available from: [Link]
- Google Patents. US20090306355A1 - Preparation of 3,3'-diamino-4,4'-azoxyfurazan, 3,3'-4,4'-azofurazan, and pressed articles.
-
ResearchGate. Water-Promoted Synthesis of 3,3'- Di(indolyl)oxindoles. Available from: [Link]
-
MDPI. Recent Advances in the Synthesis of 3,n-Fused Tricyclic Indole Skeletons via Palladium-Catalyzed Domino Reactions. Available from: [Link]
- Google Patents. US6753433B2 - Process for the preparation of 1-(3-dimethylaminopropyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile.
-
NIH. Base-Promoted Cascade Reactions for the Synthesis of 3,3-Dialkylated Isoindolin-1-ones and 3-Methyleneisoindolin-1-ones. Available from: [Link]
-
NIH. Fluorinated building blocks in drug design: new pathways and targets. Available from: [Link]
- Google Patents. EP1546119B1 - Process for the preparation of 4- (3'chloro-4'-fluoroanilino) -7-methoxy-6- (3-morpholinopropoxy) quinazoline.
-
ResearchGate. Synthesis and Reactions of 3,3-Difluoro-2- exo -methylidene Indolines. Available from: [Link]
-
ResearchGate. 4,4-Difluoroproline as a Unique 19F NMR Probe of Proline Conformation. Available from: [Link]
-
CP Lab Safety. 4-fluoro-3,3-dimethylindoline, 95% Purity, C10H12FN, 100 mg. Available from: [Link]
